2-(2-(Diethylamino)-2-oxoethoxy)benzamide
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Overview
Description
2-(2-(Diethylamino)-2-oxoethoxy)benzamide is a compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, particularly due to their biological activities such as anti-inflammatory, antibacterial, and anticancer properties .
Preparation Methods
The synthesis of 2-(2-(Diethylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-hydroxybenzamide with diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-(Diethylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylamino group, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-(2-(Diethylamino)-2-oxoethoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial growth inhibition.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(2-(Diethylamino)-2-oxoethoxy)benzamide can be compared with other benzamide derivatives such as:
Bromopride: A substituted benzamide used as an antiemetic.
Procainamide: Another benzamide derivative used as an antiarrhythmic agent.
These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its diverse range of applications, particularly its potential in medicinal chemistry and industrial uses .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(diethylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C13H18N2O3/c1-3-15(4-2)12(16)9-18-11-8-6-5-7-10(11)13(14)17/h5-8H,3-4,9H2,1-2H3,(H2,14,17) |
InChI Key |
IPIHFQFOHUVHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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